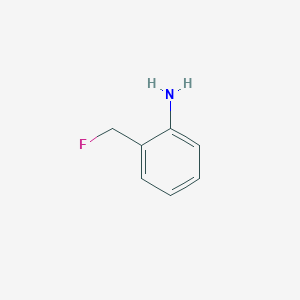

2-(Fluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

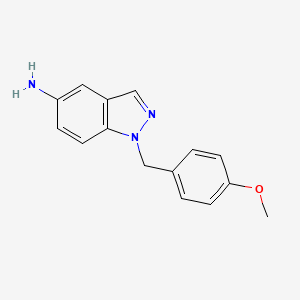

“2-(Fluoromethyl)aniline” is an organic compound that is used in various chemical reactions . It is also known as “N-BOC protected 2-(Fluoromethyl)aniline” and has a CAS number of 1374329-41-5 . It is typically used in laboratory settings .

Synthesis Analysis

The synthesis of anilines, including “2-(Fluoromethyl)aniline”, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A specific process for the preparation of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with hydrogen in the presence of catalysts and acid acceptors .

Molecular Structure Analysis

The molecular structure of “2-(Fluoromethyl)aniline” is similar to that of aniline, with the addition of a fluoromethyl group. Detailed studies of the molecular and electronic structures of anilines have been carried out using density functional methods . The optimized structures of aniline and halogenated aniline show significant stability .

Chemical Reactions Analysis

Aniline and its derivatives, including “2-(Fluoromethyl)aniline”, are involved in various chemical reactions. One of the well-known reactions is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Physical And Chemical Properties Analysis

Aniline, a compound similar to “2-(Fluoromethyl)aniline”, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Fluorine, a component of “2-(Fluoromethyl)aniline”, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Safety And Hazards

将来の方向性

Fluorinated compounds, including “2-(Fluoromethyl)aniline”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists. The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds .

特性

CAS番号 |

511230-96-9 |

|---|---|

製品名 |

2-(Fluoromethyl)aniline |

分子式 |

C7H8FN |

分子量 |

125.14 g/mol |

IUPAC名 |

2-(fluoromethyl)aniline |

InChI |

InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |

InChIキー |

XUPCRFCPXDLPAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CF)N |

正規SMILES |

C1=CC=C(C(=C1)CF)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)

![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)

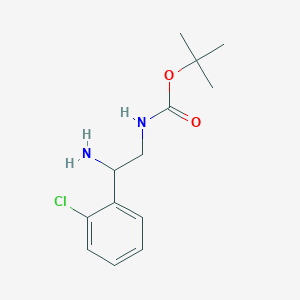

![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)